![molecular formula C8H19O4PSi B14469761 Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester CAS No. 65220-89-5](/img/structure/B14469761.png)
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of the trimethylsilyl group adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester can be achieved through various methods. One common approach involves the Michaelis–Arbuzov reaction, where trimethylphosphite reacts with an alkyl halide to form the phosphonate ester . This reaction typically requires the presence of a catalyst, such as methyl iodide, and is conducted under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating various biological functions .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, [1-[(trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester
- Dimethyl methylphosphonate
Uniqueness
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is unique due to its specific structural features, including the trimethylsilyl group and the propenyl moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65220-89-5 |
|---|---|
Fórmula molecular |
C8H19O4PSi |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylprop-2-enoxy(trimethyl)silane |
InChI |
InChI=1S/C8H19O4PSi/c1-7-8(12-14(4,5)6)13(9,10-2)11-3/h7-8H,1H2,2-6H3 |
Clave InChI |
FWUGCSLARLFXOO-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C=C)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
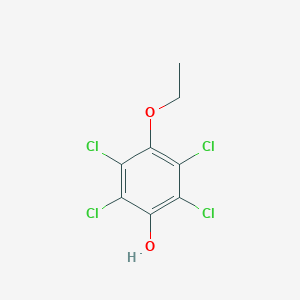
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
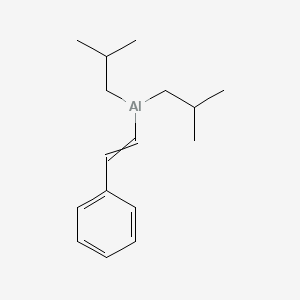
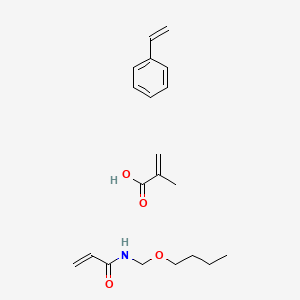
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
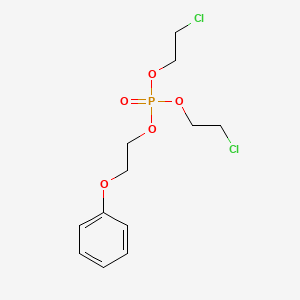

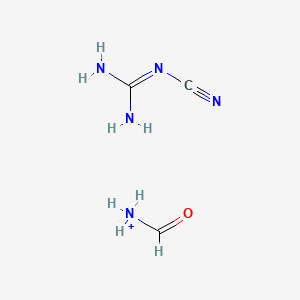
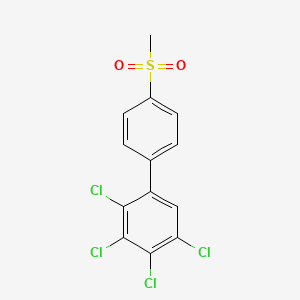
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)


